

# Technical Guide: Structure Elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid

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## Compound of Interest

Compound Name: 2-(2-Cyanophenoxy)-3-methylbutanoic acid

CAS No.: 1016502-71-8

Cat. No.: B2876416

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## Executive Summary

This technical guide outlines the systematic structural elucidation of **2-(2-Cyanophenoxy)-3-methylbutanoic acid**, a synthetic intermediate exhibiting structural features common to phenoxy-acid herbicides and PPAR-agonist scaffolds. The molecule comprises a valine-derived aliphatic chain ether-linked to a 2-substituted benzonitrile core.

This document details the analytical workflow required to validate the chemical structure, ensuring rigorous identification through Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). It serves as a protocol for researchers confirming the identity of this specific chemical entity during synthesis optimization or metabolic profiling.

## Synthetic Origin & Sample Preparation

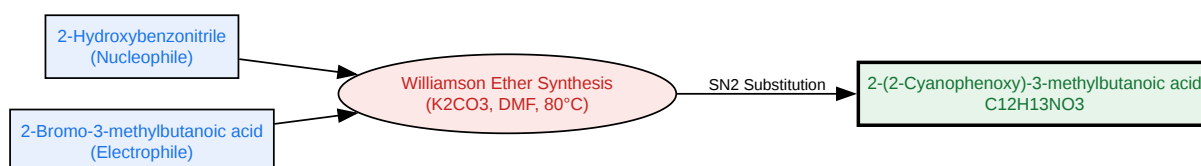
To understand the spectral data, one must first recognize the synthetic origin. This molecule is typically synthesized via a Williamson ether synthesis involving a nucleophilic substitution (

) reaction.<sup>[1][2][3]</sup>

- Precursors: 2-Hydroxybenzotrile (Salicylonitrile) and 2-Bromo-3-methylbutanoic acid (or its ester).
- Mechanism: The phenoxide anion attacks the  
  
-carbon of the bromo-acid, displacing the bromide.
- Purity Requirement: Prior to spectral analysis, the sample must be assessed via HPLC-PDA (purity >95% recommended) to ensure minor impurities (e.g., unreacted phenol) do not complicate NMR integration.

## Visualization: Synthetic Pathway & Connectivity

The following diagram illustrates the chemical connectivity and the synthetic logic used to assemble the core structure.



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Caption: Figure 1. Synthetic assembly showing the convergence of the aromatic nitrile and the aliphatic valine-derivative chain.

## Mass Spectrometry (MS)

Mass spectrometry provides the first confirmation of molecular weight and formula.

- Ionization Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid moiety, which readily deprotonates.
- Theoretical Molecular Weight: 219.24 g/mol .
- Target Ion:

at m/z 218.2.

## Fragmentation Logic

In MS/MS (tandem mass spectrometry), expect the following characteristic cleavages:

- Decarboxylation: Loss of

(  
).

- Ether Cleavage: Rupture of the

bond, often yielding the phenoxide ion fragment (m/z 118 for the cyanophenoxide species).

## Infrared Spectroscopy (IR)

IR is critical for confirming the presence of the nitrile and carboxylic acid functional groups, which have distinct absorption bands.

Functional Group	Frequency ( )	Intensity	Assignment
O-H Stretch	2500–3300	Broad, Med	Carboxylic acid H-bonded dimer.
C≡N Stretch	2220–2240	Sharp, Med	Aryl nitrile (distinctive diagnostic peak).[4]
C=O Stretch	1700–1730	Strong	Carboxylic acid carbonyl.
C=C Stretch	1450–1600	Variable	Aromatic ring skeletal vibrations.
C-O Stretch	1200–1250	Strong	Aryl alkyl ether ( ).

## Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of carbon-hydrogen connectivity. The following data represents the theoretical elucidation based on chemometric principles and standard shifts for this specific scaffold in

.

### NMR Analysis (Proton)

The molecule has 13 protons. The key to elucidation is the coupling between the isopropyl group and the chiral center.

Position	(ppm)	Multiplicity	Integration	Assignment Logic
COOH	12.0 - 13.0	Broad Singlet	1H	Acidic proton (exchangeable with $D_2O$ ).
Ar-H (3)	7.6 - 7.8	Doublet (dd)	1H	Ortho to Nitrile (deshielded by anisotropy).
Ar-H (5)	7.5 - 7.6	Triplet (td)	1H	Para to Ether.
Ar-H (4,6)	7.0 - 7.2	Multiplet	2H	Remaining aromatic protons (Ortho/Meta to Ether).
-CH	4.6 - 4.8	Doublet (d)	1H	Deshielded by Oxygen and Carbonyl. Coupled to -CH.
-CH	2.2 - 2.4	Multiplet (m)	1H	Methine of isopropyl group.
	0.9 - 1.1	Two Doublets	6H	Diastereotopic methyls due to the chiral center at -C.

Critical Observation: The

-proton appears as a doublet (

). If the resolution is high, the two methyl groups may appear as two distinct doublets because the adjacent chiral center makes them diastereotopic (magnetically non-equivalent).

## NMR Analysis (Carbon)

The

spectrum should display 12 distinct carbon environments.

- Carbonyl ( ): ~172 ppm.
- Aromatic Carbons:
  - (ipso): ~160 ppm (Deshielded by oxygen).
  - (ipso): ~102 ppm (Shielded, typical for C attached to nitrile).
  - : Four peaks between 115–135 ppm.
- Nitrile ( ): ~116 ppm.
- -Carbon ( ): ~82 ppm (Significant deshielding).
- -Carbon ( ): ~30 ppm.
- Methyl Carbons: ~18 ppm and ~19 ppm.

## Elucidation Workflow & Logic

To rigorously prove the structure, a specific sequence of 2D NMR experiments is required.

## 2D NMR Validation Protocol

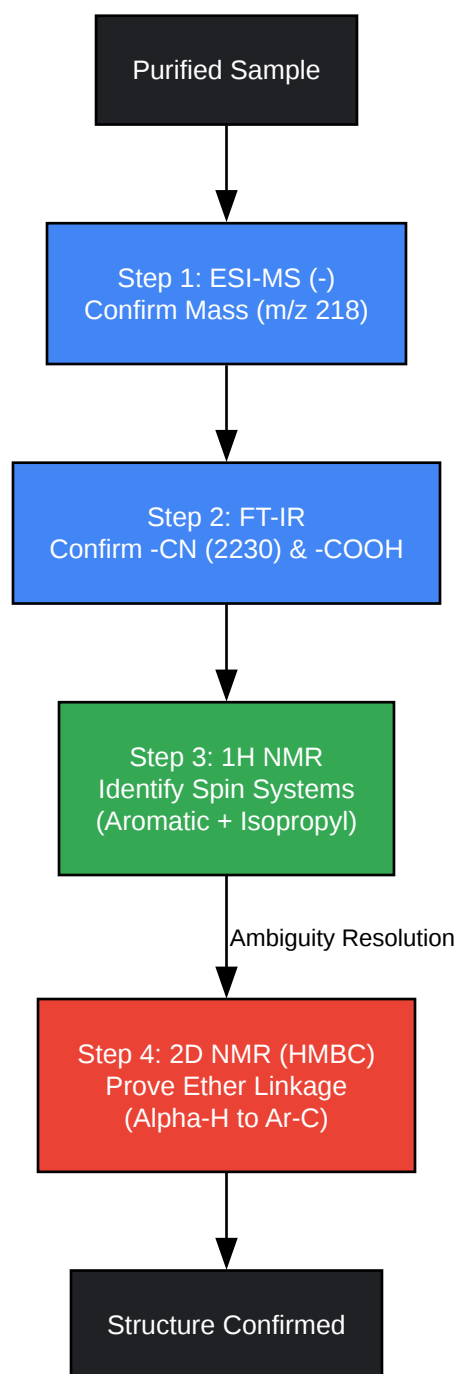
- COSY (Correlation Spectroscopy): Confirm the spin system of the aliphatic chain (

).

- HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their directly attached carbons. This distinguishes the aromatic protons.
- HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun" for connectivity.
  - Look for a correlation between the  
-proton and the ipso-aromatic carbon (C1). This proves the ether linkage.<sup>[3]</sup>
  - Look for a correlation between the aromatic protons and the nitrile carbon.

## Visualization: Elucidation Logic Flow

The following flowchart details the decision-making process for confirming the structure.



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Caption: Figure 2. Analytical workflow for the structural confirmation of **2-(2-Cyanophenoxy)-3-methylbutanoic acid**.

## Stereochemical Considerations

The molecule contains a chiral center at the C2 position of the butanoic acid chain.

- Synthesis Implication: If synthesized from L-Valine via retention or inversion protocols (e.g., diazotization followed by substitution), the product will be enantiomerically enriched (usually the S-enantiomer if starting from L-Valine and using double inversion or retention strategies).
- Racemization: If synthesized from a racemic bromo-acid, the product will be a racemate.
- Analysis: Enantiomeric excess (ee) should be determined using Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with a chiral auxiliary (Mosher's acid chloride).

## References

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- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Reference for Williamson Ether Synthesis protocols).
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## Sources

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- [3. Williamson ether synthesis - Wikipedia \[en.wikipedia.org\]](#)
- [4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry \[niu.edu\]](#)

- 5. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-(2-Cyanophenoxy)-3-methylbutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2876416/docs#technical-guide-structure-elucidation-of-2-2-cyanophenoxy-3-methylbutanoic-acid]

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